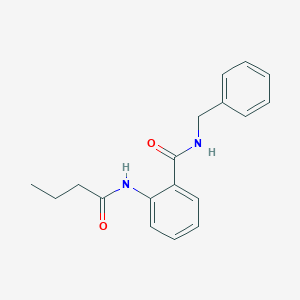![molecular formula C16H19N3O3S2 B378151 2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide CAS No. 327169-41-5](/img/structure/B378151.png)
2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a pyrano-thieno-pyrimidine core
Métodos De Preparación
The synthesis of 2-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrano-thieno-pyrimidine core, followed by the introduction of the allyl and dimethyl groups. The final step involves the attachment of the sulfanylacetamide moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
2-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar compounds include other pyrano-thieno-pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. For example:
- 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide .
- 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide .
These compounds are unique due to their specific substituents, which can influence their chemical reactivity and biological activity.
Propiedades
Número CAS |
327169-41-5 |
|---|---|
Fórmula molecular |
C16H19N3O3S2 |
Peso molecular |
365.5g/mol |
Nombre IUPAC |
2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H19N3O3S2/c1-4-5-19-14(21)12-9-6-16(2,3)22-7-10(9)24-13(12)18-15(19)23-8-11(17)20/h4H,1,5-8H2,2-3H3,(H2,17,20) |
Clave InChI |
MPSPEMGVLUHFET-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CC=C)C |
SMILES canónico |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-azepanylcarbonyl)phenyl]butanamide](/img/structure/B378068.png)


![5-bromo-1H-indole-2,3-dione 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone)](/img/structure/B378074.png)

![2,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B378078.png)
![2-Isopropyl-5-methylcyclohexyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B378079.png)
![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B378080.png)
![2-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylene)benzo[b]thiophen-3-one](/img/structure/B378083.png)
![Ethyl 4-(6-methoxy-2-naphthyl)-5-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B378084.png)

![(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B378089.png)

![1-Benzothiophene-2,3-dione 2-[(2,3,4,5,6-pentafluorophenyl)hydrazone]](/img/structure/B378093.png)
